9-(But-3-EN-1-YL)-9H-carbazole

Description

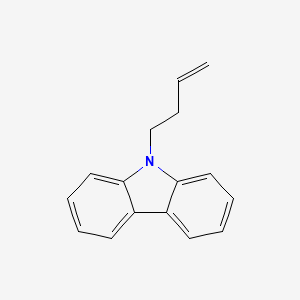

9-(But-3-en-1-yl)-9H-carbazole is a carbazole derivative featuring an alkenyl substituent (but-3-en-1-yl group) attached to the nitrogen atom of the heterocyclic core. Carbazole-based compounds are renowned for their photophysical properties, thermal stability, and applications in organic electronics, such as light-emitting diodes (OLEDs) and conductive polymers . The butenyl substituent introduces a flexible, unsaturated chain that may influence solubility, electronic conjugation, and reactivity. This compound is synthesized via alkylation of carbazole using reagents like 3-butenyl bromide under phase-transfer catalysis or modified Williamson ether conditions, as inferred from analogous syntheses of bromoalkyl-carbazole derivatives (e.g., 89.5% yield for 9-(4-bromobutyl)-9H-carbazole) .

Properties

CAS No. |

10420-18-5 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

9-but-3-enylcarbazole |

InChI |

InChI=1S/C16H15N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h2,4-11H,1,3,12H2 |

InChI Key |

ZWLVPVOKFYNQHH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(But-3-EN-1-YL)-9H-carbazole typically involves the following steps:

Starting Material: The synthesis begins with carbazole, which is commercially available or can be synthesized from coal tar or indole derivatives.

Alkylation: The carbazole undergoes alkylation at the 9th position using but-3-en-1-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of carbazole and but-3-en-1-yl bromide are reacted in industrial reactors.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

Purification: Industrial-scale purification techniques like distillation, crystallization, and large-scale chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(But-3-EN-1-YL)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives with oxidized side chains.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the double bond in the but-3-en-1-yl group to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized carbazole derivatives with functionalized side chains.

Reduction: Saturated carbazole derivatives.

Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

9-(But-3-EN-1-YL)-9H-carbazole has a wide range of applications in scientific research:

Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.

Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

Materials Science: Employed in the design of novel materials with unique optical and electronic properties.

Biological Studies: Studied for its interactions with biological macromolecules and potential as a fluorescent probe in bioimaging.

Mechanism of Action

The mechanism of action of 9-(But-3-EN-1-YL)-9H-carbazole depends on its application:

In Organic Electronics: Functions as an electron transporter, facilitating the movement of electrons through the device.

In Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

In Bioimaging: Binds to biological macromolecules, emitting fluorescence upon excitation, allowing for visualization of cellular structures.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Effects on Electronic and Optical Properties

9-(4-Methoxyphenyl)-9H-carbazole

- Structure : A methoxyphenyl group (electron-donating) is attached to the carbazole nitrogen.

- Properties : The methoxy group enhances conjugation, red-shifting absorption spectra. The crystal structure reveals a dihedral angle of 56.78° between the carbazole core and the methoxyphenyl ring, limiting full conjugation but enabling C–H···π interactions for stable packing .

- Comparison : The butenyl group in 9-(But-3-en-1-yl)-9H-carbazole lacks aromaticity, reducing conjugation. Its flexible chain may lead to weaker intermolecular interactions compared to methoxyphenyl derivatives.

9-(2-Thienyl)-9H-carbazole

- Structure : A thienyl group (electron-rich heteroaromatic) is attached.

- Properties: Exhibits structured absorption bands at 291, 322, and 333 nm. Planarized analogs show broader, red-shifted absorption (onset at 385 nm vs. 345 nm for non-planar), indicating enhanced π-conjugation .

- Comparison: The butenyl substituent’s non-planar structure limits conjugation, likely resulting in absorption spectra similar to non-planar thienyl derivatives but with lower red-shifting.

9-(4-Bromobutyl)-9H-carbazole

- Synthesis : Prepared via alkylation with 1,4-dibromobutane (89.5% yield) .

- Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a precursor for functionalized materials.

- Comparison : The butenyl group lacks a halogen for cross-coupling but offers a double bond for polymerization or Michael addition, expanding utility in polymer chemistry .

9-(4-Nitrophenylsulfonyl)-9H-carbazole

- Structure : Features an electron-withdrawing sulfonyl group.

- Applications : Used in conductive polymers with specific capacitance values (e.g., ~4.12 F g⁻¹ for poly[9-(4-nitrophenylsulfonyl)-9H-carbazole]) .

- Comparison : The butenyl group’s electron-neutral nature may yield polymers with higher hole mobility, beneficial for OLEDs, but lower capacitance compared to sulfonyl derivatives.

Crystallographic and Packing Behavior

Data Tables

Table 1. Key Properties of Carbazole Derivatives

| Compound | Substituent | Absorption Max (nm) | Key Application | Yield (%) |

|---|---|---|---|---|

| This compound | Butenyl (alkenyl) | ~290–310 (inferred) | Polymer precursors | 65–89* |

| 9-(4-Methoxyphenyl)-9H-carbazole | Methoxyphenyl | 291, 322, 333 | Crystallography studies | 43 |

| 9-(2-Thienyl)-9H-carbazole | Thienyl | 291, 322, 333 | Organic electronics | N/A |

| 9-(4-Bromobutyl)-9H-carbazole | Bromobutyl | N/A | Cross-coupling precursor | 89.5 |

| Poly[9-(4-nitrophenylsulfonyl)-9H-carbazole] | Nitrophenylsulfonyl | N/A | Supercapacitors | N/A |

*Inferred from analogous alkylation reactions .

Table 2. Substituent Effects on Electronic Behavior

| Substituent Type | Electronic Effect | Conjugation Potential | Example Compound |

|---|---|---|---|

| Alkenyl (Butenyl) | Neutral | Low (non-planar) | This compound |

| Methoxyphenyl | Electron-donating | Moderate | 9-(4-Methoxyphenyl)-9H-carbazole |

| Thienyl | Electron-rich | High (planarized) | 9-(2-Thienyl)-9H-carbazole |

| Nitrophenylsulfonyl | Electron-withdrawing | Low | Poly[9-(4-nitrophenylsulfonyl)-9H-carbazole] |

Research Challenges and Opportunities

- Synthesis : The butenyl group’s double bond may require inert conditions to prevent oxidation or polymerization during synthesis .

- Device Integration : Flexible alkenyl chains could improve film-forming properties in OLEDs but may reduce charge mobility compared to rigid substituents .

- Functionalization : The double bond enables post-synthetic modifications (e.g., hydrofunctionalization) to tailor solubility or electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.